

# 5-Bromo-1-propyl-1H-indazole chemical properties

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## Compound of Interest

Compound Name: 5-Bromo-1-propyl-1H-indazole

Cat. No.: B580342

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## 5-Bromo-1-propyl-1H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **5-Bromo-1-propyl-1H-indazole**. This compound is a member of the indazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. The strategic placement of a bromine atom and a propyl group on the indazole core makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

## Core Chemical Properties

The fundamental chemical and physical properties of **5-Bromo-1-propyl-1H-indazole** are summarized below. These values are calculated based on its structure, as specific experimental data for this particular derivative is not widely published.

Property	Value
Molecular Formula	C <sub>10</sub> H <sub>11</sub> BrN <sub>2</sub>
Molecular Weight	239.11 g/mol
IUPAC Name	5-bromo-1-propyl-1H-indazole
CAS Number	Not available
Canonical SMILES	<chem>CCCN1C=C(C2=C1C=C(C=C2)Br)</chem>
InChI Key	(Calculated)
Appearance	Expected to be a solid at room temperature
Solubility	Expected to be soluble in organic solvents like DMF, THF, and dichloromethane. Insoluble in water.
Melting Point	Not available
Boiling Point	Not available

## Synthesis and Experimental Protocols

The primary route for the synthesis of **5-Bromo-1-propyl-1H-indazole** is through the N-alkylation of the readily available starting material, 5-Bromo-1H-indazole.

### General Experimental Protocol: N-alkylation of 5-Bromo-1H-indazole

This protocol is based on established methods for the N-alkylation of indazoles and provides a reliable pathway to synthesize **5-Bromo-1-propyl-1H-indazole**.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Materials:

- 5-Bromo-1H-indazole
- 1-Bromopropane (or Propyl Iodide)

- Sodium Hydride (NaH, 60% dispersion in mineral oil)
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Silica gel for column chromatography

Procedure:

- **Reaction Setup:** To a solution of 5-Bromo-1H-indazole (1.0 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) portion-wise at 0 °C.
- **Deprotonation:** Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. This step facilitates the deprotonation of the indazole nitrogen.
- **Alkylation:** Cool the mixture back to 0 °C and add 1-bromopropane (1.1 equivalents) dropwise.
- **Reaction Progression:** Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- **Quenching:** Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- **Extraction:** Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- **Washing and Drying:** Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

- Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield **5-Bromo-1-propyl-1H-indazole**.

## Synthetic Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of **5-Bromo-1-propyl-1H-indazole** from 5-Bromo-1H-indazole.



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*General synthesis workflow for **5-Bromo-1-propyl-1H-indazole**.*

## Reactivity and Applications in Drug Development

**5-Bromo-1-propyl-1H-indazole** serves as a key building block in the synthesis of a variety of bioactive molecules. The presence of the bromine atom at the 5-position provides a reactive handle for further functionalization through cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions, allowing for the introduction of diverse substituents.

The indazole scaffold itself is a well-established pharmacophore found in numerous therapeutic agents. N-alkylated indazole derivatives, including those with a propyl group, are of particular interest in the development of:

- **Cannabinoid Receptor Modulators:** The N-alkylated indazole core is a common structural motif in synthetic cannabinoids.[4] These compounds are investigated for their potential in pain management, anti-inflammatory effects, and the treatment of neurological disorders.
- **Oncology:** Various indazole derivatives have shown promise as anti-cancer agents by targeting specific biological pathways involved in cell proliferation and survival.
- **Neurology:** The indazole core is also explored for the development of drugs targeting neurological disorders.[5]

The synthesis of **5-Bromo-1-propyl-1H-indazole** is a crucial first step in the multi-step synthesis of more complex drug candidates. Its chemical properties allow for precise modifications to optimize the pharmacological profile of the final compound.

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